3,5-Diamino-6-chloropyrazine-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 188.57 g/mol. It is classified as a derivative of pyrazine and is notable for its potential applications in pharmaceutical chemistry, particularly as an impurity reference material in drug formulations. The compound is recognized for its role in the development of diuretics and other therapeutic agents targeting epithelial sodium channels.
This compound can be sourced from various chemical suppliers, including Toronto Research Chemicals, which lists it under their product code TRC-D416455-50MG. It is produced in compliance with international standards for reference materials and is typically used in laboratory settings for research and testing purposes .
3,5-Diamino-6-chloropyrazine-2-carboxylic acid falls under several classifications:
The synthesis of 3,5-diamino-6-chloropyrazine-2-carboxylic acid can be achieved through several methods, one of which involves the refluxing of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in methanol with sodium hydroxide. The reaction proceeds as follows:
The reaction yields 3,5-diamino-6-chloropyrazine-2-carboxylic acid as a solid precipitate. Characterization techniques such as mass spectrometry can be employed to confirm the product's identity, with expected mass-to-charge ratios observed at for [M+H]+ and for [M-H]^- .
3,5-Diamino-6-chloropyrazine-2-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and amines. Notably, it can undergo acylation or condensation reactions to form derivatives that may enhance its pharmacological properties.
The reactivity profile includes:
The mechanism of action for derivatives of 3,5-diamino-6-chloropyrazine-2-carboxylic acid primarily involves inhibition of epithelial sodium channels. This action is significant in treating conditions such as hypertension and edema by promoting diuresis.
Research indicates that these compounds may modulate sodium reabsorption in renal tubules, leading to increased urinary output. The specific interactions at the molecular level are still under investigation but hold promise for therapeutic applications .
Relevant safety classifications indicate that it poses risks such as skin irritation and eye damage upon exposure .
3,5-Diamino-6-chloropyrazine-2-carboxylic acid has several scientific applications:
This compound's unique structural features make it a valuable candidate in medicinal chemistry and pharmacology research.
3,5-Diamino-6-chloropyrazine-2-carboxylic acid is defined by the molecular formula C₅H₅ClN₄O₂ and a molecular weight of 188.57 g/mol [2] [3] [6]. Its systematic IUPAC name, 3,5-diamino-6-chloropyrazine-2-carboxylic acid, reflects the core pyrazine ring substituted with:
The SMILES notation (O=C(C1=NC(Cl)=C(N)N=C1N)O
) and InChIKey (OCSQJDAUOOHJEI-UHFFFAOYSA-N
) further specify atom connectivity and stereochemical uniqueness [3] [6]. This compound is a key synthetic intermediate for amiloride derivatives and larger pharmacologically active molecules [5] [8].
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₅H₅ClN₄O₂ |
Molecular Weight | 188.57 g/mol |
CAS Registry Number | 4878-36-8 |
IUPAC Name | 3,5-Diamino-6-chloropyrazine-2-carboxylic acid |
SMILES | O=C(C1=NC(Cl)=C(N)N=C1N)O |
InChIKey | OCSQJDAUOOHJEI-UHFFFAOYSA-N |
While single-crystal X-ray diffraction data is absent in the retrieved sources, solid-state properties are inferred from handling requirements. The compound necessitates cold-chain transportation and storage at 2–8°C under inert, moisture-free conditions to maintain stability [3] [6]. This implies high hygroscopicity and potential sensitivity to thermal degradation. The methyl ester analog (methyl 3,5-diamino-6-chloropyrazine-2-carboxylate) exhibits a melting point of 211–215°C, indicating high thermal stability in related crystalline forms [8]. Predicted crystal packing likely involves intermolecular hydrogen bonding between amino and carboxylate groups, as well as π-stacking of pyrazine rings—features observed in structurally similar diaminochloropyrazines [5].
NMR Spectroscopy:The structure is confirmed through predicted ¹H and ¹³C NMR shifts:
IR Spectroscopy:Key absorptions comprise:
UV-Vis Spectroscopy:The conjugated pyrazine ring absorbs in the UV region, with π→π* transitions near 260–300 nm. Substituents (Cl, -NH₂) cause bathochromic shifts compared to unsubstituted pyrazines [8].
Table 2: Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 6.5–7.5 ppm (s, NH₂, exchangeable) |
¹³C NMR | δ 165–170 ppm (C2-COOH), 140–145 ppm (C3/C5) |
IR | 1680–1720 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (N-H bend) |
UV-Vis | λₘₐₓ ~260–300 nm (π→π*) |
The molecule exhibits prototropic tautomerism due to mobile protons in the amino and carboxylic acid groups. Two dominant tautomers are possible:
Electronic effects arise from strong electron donation by amino groups (-NH₂) and electron withdrawal by chlorine and the carboxylic acid. Quantum mechanical calculations predict:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8